molecular formula C16H16O4 B2519466 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 99662-52-9

3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2519466
CAS No.: 99662-52-9
M. Wt: 272.3
InChI Key: SLJDXOJQPSSCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an oxirane (epoxide) group, which is a three-membered cyclic ether, and a benzo[c]chromenone core, which is a fused ring system combining benzene and chromenone structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of the chromenone core. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

  • Etherification: : The final step involves the etherification of the epoxide with a suitable alcohol or phenol under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The oxirane group can undergo oxidation to form diols. Common oxidizing agents include peracids and osmium tetroxide.

  • Reduction: : Reduction of the chromenone core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

  • Substitution: : The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Diols: From oxidation of the oxirane group.

    Dihydro derivatives: From reduction of the chromenone core.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules. Its reactive oxirane group makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological activities. Chromenes and their derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the oxirane group can enhance the compound’s reactivity with biological molecules, potentially leading to novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The chromenone core can interact with cellular receptors and enzymes, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Similar structure but lacks the tetrahydrobenzo ring.

    7-(oxiran-2-ylmethoxy)-4H-chromen-4-one: Another chromene derivative with an oxirane group.

    3-(4-chlorophenyl)-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Contains a chlorophenyl group, adding different chemical properties.

Uniqueness

3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its fused tetrahydrobenzo ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with biological targets compared to simpler chromene derivatives.

This compound’s unique structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology and industrial applications.

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-16-14-4-2-1-3-12(14)13-6-5-10(7-15(13)20-16)18-8-11-9-19-11/h5-7,11H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJDXOJQPSSCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4CO4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.